molecular formula C18H15NO6S B2588921 4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid CAS No. 900136-87-0

4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid

Cat. No.: B2588921
CAS No.: 900136-87-0
M. Wt: 373.38
InChI Key: HBJLIXSUMXKMBY-UHFFFAOYSA-N
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Description

This high-purity compound, 4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid, is a functionalized anthraquinone derivative designed for advanced research applications. The anthraquinone core structure is a privileged scaffold in materials and chemical science. Its structural features, particularly the conjugated dioxo group, suggest potential for investigation in the development of novel analytical methods and as a building block for sophisticated chemical probes. Furthermore, anthraquinone-based molecules are of significant interest in pharmaceutical research; specific analogs and derivatives, such as those based on the bisantrene structure, have been explored in the context of improving therapeutic profiles, indicating the potential of this chemical class in drug discovery and development . The molecular structure, which integrates the anthraquinone system with a flexible butanoic acid linker via a sulfonamide bond, makes it a valuable intermediate for synthesizing more complex target molecules, including conjugates for studying biological interactions or for creating new functional materials. This reagent is provided exclusively for use in laboratory research settings.

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6S/c20-16(21)6-3-9-19-26(24,25)11-7-8-14-15(10-11)18(23)13-5-2-1-4-12(13)17(14)22/h1-2,4-5,7-8,10,19H,3,6,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJLIXSUMXKMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid typically involves multiple steps, starting from commercially available anthracene. The key steps include:

    Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthraquinone using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) under acidic conditions.

    Sulfonation: The 9,10-anthraquinone is then sulfonated using fuming sulfuric acid (oleum) to introduce the sulfonyl group at position 2.

    Amidation: The sulfonated product is reacted with butyric acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the final amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Oxidation Products: Introduction of additional oxygen-containing functional groups.

    Reduction Products: Conversion of ketones to alcohols.

    Substitution Products: Replacement of the sulfonyl group with other nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the primary applications of 4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid is in the field of oncology. Research has demonstrated that compounds derived from anthracene exhibit potent anticancer activity. For instance, a study reported that certain anthracene derivatives showed over 90% inhibition of pancreatic cancer cell proliferation in vitro, suggesting a promising avenue for cancer treatment .

Mechanism of Action

The mechanism behind the anticancer effects of this compound may involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways that promote tumor growth. Further exploration into its pharmacodynamics and pharmacokinetics is essential for understanding its full therapeutic potential.

Environmental Applications

Inhibition of Sulfide Production

Another significant application lies in environmental science, particularly in the inhibition of sulfide production by sulfate-reducing bacteria. The compound has been identified as a potential inhibitor of sulfide production, which is crucial in industrial processes where hydrogen sulfide generation poses environmental and operational risks .

Case Study: Oil Wells and Sewage Treatment

In oil well operations and sewage treatment facilities, managing sulfide levels is critical to prevent corrosion and toxic gas release. The use of anthraquinone derivatives has been proposed as a more environmentally friendly alternative to traditional biocides, offering targeted inhibition without broad-spectrum toxicity .

Mechanism of Action

The mechanism of action of 4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and ketone groups are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and properties of analogous compounds:

Compound Name Substituents Functional Groups Key Properties Applications/Notes
4-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-oxobutanoic acid 4-oxobutanoic acid at position 1 Carboxylic acid, ketone Planar structure; moderate solubility in polar solvents Potential pharmaceutical applications due to planar anthraquinone core
1-Amino-4-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid Butylamino at position 4, sulfonic acid at position 2 Sulfonic acid, amine High solubility in water; thermal stability (m.p. 290–292°C) Synthetic intermediate for dyes or surfactants
2,2''-[(9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis[5-butylbenzenesulphonic] acid Diimino linkages, butylbenzenesulfonic acid Sulfonic acid, imine Chelating ability; zwitterionic behavior Textile dyes or metal ion sensors
9,10-Dioxo-9,10-dihydroanthracene-2-carboxylic acid Carboxylic acid at position 2 Carboxylic acid Moderate acidity (pKa ~3–4); crystalline solid Pharmaceutical intermediates or dye precursors
1-Amino-9,10-dihydro-4-[(2-methoxyphenyl)amino]-9,10-dioxo-2-anthracenesulfonic acid Methoxyphenylamino at position 4, sulfonic acid at position 2 Sulfonic acid, methoxy, amine Enhanced π-π stacking due to methoxy group Investigated for optoelectronic materials

Solubility and Bioactivity

  • The butyric acid chain in the target compound confers superior aqueous solubility compared to alkylamino or pure sulfonic acid derivatives (e.g., ’s compound with m.p. >290°C) .
  • Sulfonylamino vs.
  • Nitro-Substituted Derivatives () : Electron-withdrawing nitro groups increase reactivity in electrophilic substitutions but reduce solubility, limiting biological utility .

Computational and Experimental Insights

  • Planar Structure: Anthraquinone derivatives with unsubstituted cores (e.g., ) show higher bioactivity due to improved intercalation with DNA or enzymes .

Biological Activity

4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid, often referred to as a derivative of anthraquinone, is a compound of significant interest due to its potential biological activities. Anthraquinones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound by reviewing relevant literature and research findings.

The chemical structure of 4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid includes:

  • Molecular Formula : C₁₈H₁₃N₃O₅S
  • Molecular Weight : 395.44 g/mol
  • LogP : 4.5649 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The anthraquinone moiety is known to inhibit sulfide production from sulfate-reducing bacteria, which can be beneficial in industrial applications where hydrogen sulfide generation poses a risk . This specificity allows for targeted applications in environmental management and industrial processes.

Antimicrobial Activity

Research indicates that anthraquinone derivatives possess significant antimicrobial properties. The inhibition of sulfide production suggests potential applications in controlling microbial growth in environments where sulfide-producing bacteria are problematic. This is particularly relevant in sewage treatment and oil extraction processes .

Anti-inflammatory Effects

The anti-inflammatory properties of anthraquinones have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. The sulfonamide group present in the structure may enhance these effects by improving solubility and bioavailability .

Case Studies

  • Inhibition of Sulfide Production : A study demonstrated that anthraquinone derivatives effectively inhibited sulfide production from sulfate-reducing bacteria, suggesting their utility in preventing environmental contamination .
  • Cell Viability Assays : In vitro studies on similar anthraquinone derivatives showed a dose-dependent decrease in cell viability in various cancer cell lines, indicating potential therapeutic applications .
  • Inflammation Models : Animal models treated with anthraquinone derivatives exhibited reduced markers of inflammation compared to controls, supporting their use as anti-inflammatory agents .

Data Table

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of sulfide-producing bacteria
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines

Q & A

Basic Question: What experimental methods are used to determine the crystal structure of this compound, and how do hydrogen bonding interactions influence its stability?

Answer:
The crystal structure of anthraquinone derivatives, including structurally related compounds, is typically resolved via single-crystal X-ray diffraction . For example, a similar compound, 4-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-oxobutanoic acid, was analyzed using an Enraf-Nonius CAD-4 diffractometer with MoKα radiation (λ = 0.71073 Å). Key parameters include:

  • Crystallographic data : Monoclinic system (space group P21/n), unit cell dimensions (a = 5.168 Å, b = 19.523 Å, c = 14.367 Å, β = 99.58°), and Z = 4 .
  • Hydrogen bonding : Intermolecular O–H⋯O and weak C–H⋯O interactions stabilize the lattice, with bond distances consistent with anthraquinone derivatives (e.g., O⋯O distances ~2.6–2.8 Å). These interactions are critical for maintaining structural integrity in solid-state applications .

Basic Question: How is the purity of this compound validated during synthesis, and what spectroscopic techniques are employed?

Answer:
Synthetic purity is confirmed using high-resolution NMR and HPLC-MS . For example:

  • 1H NMR : Aromatic protons in anthraquinone derivatives typically resonate between δ 7.7–8.2 ppm, while sulfonamide protons appear as singlets near δ 9.3 ppm. Integration ratios confirm substituent stoichiometry .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 614.69 for a related anthraquinone derivative) validate the molecular formula .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) microanalysis ensures <1% deviation from theoretical values .

Advanced Question: How do substituent positions (e.g., sulfonylamino vs. carboxyl groups) on the anthraquinone core affect biological activity?

Answer:
Substituent positioning alters electronic properties and binding affinity. For instance:

  • Sulfonylamino groups at position 2 (as in this compound) enhance solubility and enable hydrogen bonding with biological targets (e.g., enzymes or DNA), as seen in antimicrobial assays where similar derivatives showed >90% yield and activity against Gram-positive bacteria .
  • Carboxyl groups (e.g., in rhein derivatives) increase acidity (pKa ~3–4), influencing bioavailability. Computational docking studies (using software like AutoDock Vina) can model interactions with target proteins, correlating substituent orientation with inhibitory constants (Ki) .

Advanced Question: How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Answer:
Contradictions often arise from solvent effects , tautomerism , or crystallization artifacts . Mitigation strategies include:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., proton exchange in DMSO-d6 at 298–343 K) .
  • PXRD vs. single-crystal data : Powder X-ray diffraction (PXRD) distinguishes polymorphic forms, while single-crystal data resolves positional disorder .
  • DFT calculations : Gaussian09 or ORCA simulations predict optimized geometries and vibrational frequencies, reconciling experimental IR/Raman discrepancies .

Advanced Question: What methodologies are recommended for studying the environmental stability and degradation pathways of this compound?

Answer:

  • Photodegradation assays : Expose solutions to UV-Vis light (λ = 254–365 nm) and monitor decay via HPLC-UV. Anthraquinone derivatives often degrade via quinone → dihydroxy pathways, producing carboxylic acid byproducts .
  • LC-MS/MS : Identifies degradation products (e.g., sulfonic acid fragments) using collision-induced dissociation (CID) .
  • Ecotoxicity testing : Daphnia magna or Vibrio fischeri assays assess acute toxicity (EC50), with solid-phase extraction (SPE) pre-concentration (Oasis HLB cartridges) for trace analysis .

Advanced Question: How can computational modeling leverage crystallographic data to predict this compound’s reactivity?

Answer:

  • Molecular electrostatic potential (MEP) maps : Generated from X-ray coordinates (CIF files) to visualize nucleophilic/electrophilic sites. For anthraquinones, the C-9/C-10 carbonyl regions are electron-deficient, favoring nucleophilic attacks .
  • Molecular dynamics (MD) simulations : AMBER or GROMACS models predict solvation effects and ligand-protein binding kinetics. Parameters like RMSD (<2 Å) ensure trajectory reliability .

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